
N-methacryloyladamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methacryloyladamantane-1-carboxamide is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is known for its unique structure, which includes an adamantane core, a methacryloyl group, and a carboxamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methacryloyladamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride . The general reaction scheme is as follows:
- Dissolve adamantane-1-carboxylic acid in an appropriate solvent (e.g., dichloromethane).
- Add triethylamine to the solution to act as a base.
- Slowly add methacryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-methacryloyladamantane-1-carboxamide can undergo various chemical reactions, including:
Polymerization: The methacryloyl group allows the compound to participate in free-radical polymerization, forming polymers with unique properties.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Polymerization: Polymers with methacryloyladamantane units.
Hydrolysis: Adamantane-1-carboxylic acid and methacrylamide.
Substitution: Various substituted adamantane derivatives.
Applications De Recherche Scientifique
N-methacryloyladamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties.
Biology: Investigated for its potential as a drug delivery vehicle due to its stability and biocompatibility.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of N-methacryloyladamantane-1-carboxamide depends on its application. In polymerization, the methacryloyl group undergoes free-radical polymerization to form long polymer chains. In biological applications, the adamantane core provides stability and facilitates interactions with biological molecules, potentially targeting specific pathways or receptors .
Comparaison Avec Des Composés Similaires
N-methacryloyladamantane-1-carboxamide can be compared with other methacryloyl and adamantane derivatives:
Methacryloyl derivatives: Compounds like methacryloyl chloride and methacrylic acid share the methacryloyl group but lack the adamantane core, resulting in different properties and applications.
Adamantane derivatives: Compounds like adamantane-1-carboxylic acid and 1-adamantylamine share the adamantane core but lack the methacryloyl group, leading to different reactivity and uses.
The uniqueness of this compound lies in the combination of the methacryloyl group and the adamantane core, providing a balance of reactivity and stability that is valuable in various applications .
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
N-(2-methylprop-2-enoyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C15H21NO2/c1-9(2)13(17)16-14(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,1,3-8H2,2H3,(H,16,17,18) |
Clé InChI |
ORNGQWRZYYXPFK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


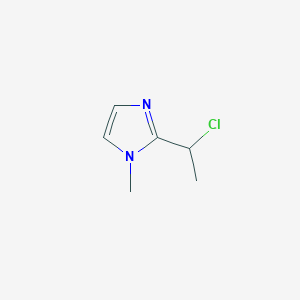
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)


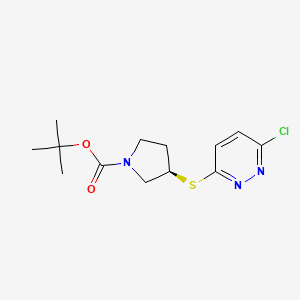
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
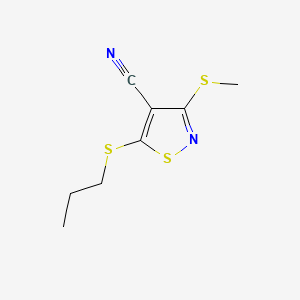
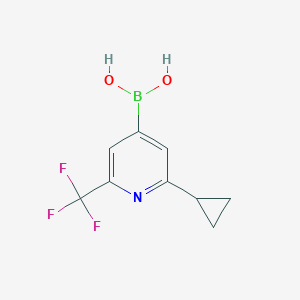
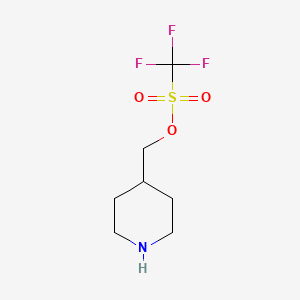
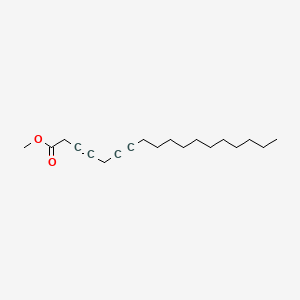
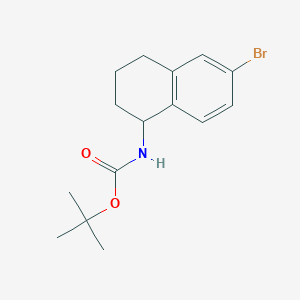

![6-Chloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13973724.png)
![2H,4H-[1,3]Dioxino[4,5-c]pyridine](/img/structure/B13973727.png)
